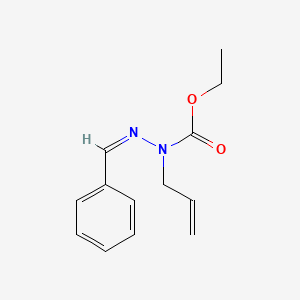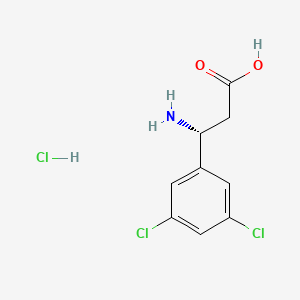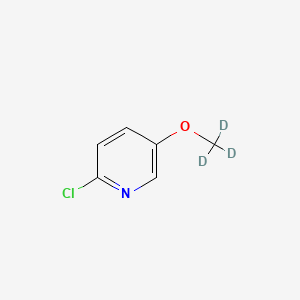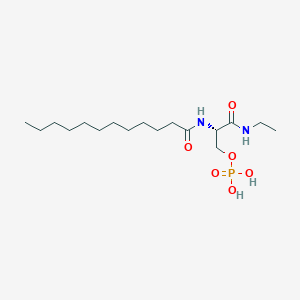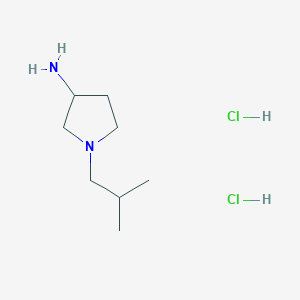
1-Isobutylpyrrolidin-3-ylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutylpyrrolidin-3-ylamine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound is characterized by the presence of an isobutyl group attached to the pyrrolidine ring, which enhances its pharmacological properties.
Métodos De Preparación
The synthesis of 1-Isobutylpyrrolidin-3-ylamine dihydrochloride typically involves the following steps:
Ring Construction: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Functionalization: The preformed pyrrolidine ring can be functionalized by introducing the isobutyl group.
Formation of Dihydrochloride Salt: The final step involves the conversion of the amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
1-Isobutylpyrrolidin-3-ylamine dihydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Isobutylpyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating their activity and leading to various pharmacological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence neurotransmitter release and receptor signaling .
Comparación Con Compuestos Similares
1-Isobutylpyrrolidin-3-ylamine dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the isobutyl group, has different pharmacological properties and is less potent.
Pyrrolizines: These compounds have a fused pyrrolidine ring and exhibit different biological activities.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in different medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H20Cl2N2 |
|---|---|
Peso molecular |
215.16 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)5-10-4-3-8(9)6-10;;/h7-8H,3-6,9H2,1-2H3;2*1H |
Clave InChI |
RFICWJOZWCOIDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCC(C1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


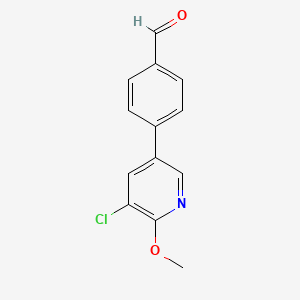
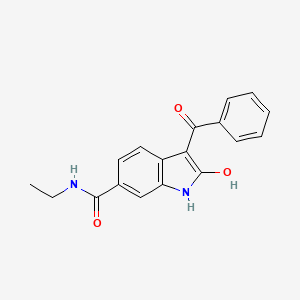

![ethyl 6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14031734.png)

![6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14031746.png)
![2-(Boc-amino)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B14031750.png)

